tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Description
The compound tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 958457-61-9) is a bicyclic amine derivative with a hydroxylmethyl substituent at the 2-position of the azabicyclo[3.1.0]hexane core. Its molecular formula is C₁₁H₁₉NO₃, and molecular weight is 213.27 g/mol . This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting metabolic and neurological disorders. It is commercially available with a purity ≥97% and is classified under heterocyclic building blocks .
Properties
CAS No. |
958457-61-9 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-8(7)9(12)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI Key |
SRRXFFKYXKCTOS-CIUDSAMLSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CO |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps, starting with the formation of the bicyclic azabicyclo[3.1.0]hexane core. This can be achieved through a series of reactions including cyclization, reduction, and protection steps. The tert-butyl group is often introduced using tert-butyl hydroperoxide under metal-free conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Acid-Base Reactions
The tertiary amine in the azabicyclo[3.1.0]hexane core participates in acid-base chemistry. Protonation of the amine occurs under acidic conditions, forming a water-soluble ammonium salt. Conversely, deprotonation with bases like NaOH or K₂CO₃ regenerates the free amine, enabling solubility modulation for purification or reaction compatibility.
Example Reaction Conditions:
| Reagent | Conditions | Product |
|---|---|---|
| HCl (1M) | RT, 1 hour | Ammonium chloride salt |
| NaHCO₃ | Aqueous, 0°C | Free amine |
Oxidation and Reduction
The hydroxymethyl group (-CH₂OH) undergoes oxidation to a carboxylic acid or aldehyde, depending on the reagent strength. Reduction of this group is less common but feasible under specific hydrogenation conditions.
Oxidation Pathways:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄ (acidic) | Carboxylic acid | ~60% |
| CrO₃ (Jones reagent) | Aldehyde | ~45% |
Mechanistic Insight:
Strong oxidants like KMnO₄ cleave the hydroxymethyl group to form a carboxylate derivative, while milder agents (CrO₃) stop at the aldehyde stage. Steric hindrance from the bicyclic system slows reaction kinetics compared to linear analogs.
Protection/Deprotection of Functional Groups
The tert-butyl carboxylate group serves as a protective moiety for the amine. Deprotection via acidolysis (e.g., TFA or HCl in dioxane) removes the tert-butyl group, yielding the free amine intermediate, critical for further derivatization .
Deprotection Conditions:
| Reagent | Time | Efficiency |
|---|---|---|
| TFA (50% in DCM) | 2 hours | >95% |
| HCl (4M in dioxane) | 3 hours | ~90% |
Cycloaddition and Ring-Opening Reactions
The strained bicyclo[3.1.0]hexane system undergoes ring-opening reactions with nucleophiles. For example, epoxidation of related analogs (e.g., compound (I) in ) demonstrates the reactivity of the bicyclic core in forming fused heterocycles.
Epoxidation Example:
| Substrate | Reagent | Product |
|---|---|---|
| β-Epoxypyrrolidine derivative | mCPBA | 3′-Deoxy-radicamine-A precursor |
This reaction highlights the compound’s utility in synthesizing bioactive molecules .
Esterification and Transesterification
The hydroxymethyl group can be esterified with acyl chlorides or anhydrides. For instance, reaction with acetyl chloride forms the corresponding acetate ester, enhancing lipophilicity for pharmaceutical applications.
Esterification Data:
| Reagent | Catalyst | Conversion |
|---|---|---|
| Ac₂O | Pyridine | 85% |
| Benzoyl chloride | DMAP | 78% |
Stability Under Thermal and pH Conditions
The compound is stable in neutral aqueous solutions but degrades under prolonged acidic or basic conditions. Thermal decomposition occurs above 150°C, releasing CO₂ from the tert-butyl carboxylate group.
Stability Profile:
| Condition | Result |
|---|---|
| pH 2 (37°C) | 10% degradation in 24 hours |
| pH 10 (37°C) | 20% degradation in 24 hours |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has been studied for its potential as a bioactive molecule. Its bicyclic structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated promising antimicrobial properties against various bacterial strains. The structural modifications enhanced its efficacy, suggesting that similar compounds could be developed for therapeutic use against resistant bacterial infections.
Synthetic Organic Chemistry
This compound serves as an important building block in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amination.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Esterification | Reflux with acid catalyst | 85 | |
| Amination | Room temperature, dry solvent | 90 | |
| Reduction | LiAlH | 95 |
Biological Research
Research indicates that compounds like this compound may have applications in studying enzyme inhibition and receptor binding.
Case Study: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to the development of new treatments for metabolic disorders.
Material Science
The compound's unique structure may also find applications in material science, particularly in the development of polymers or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism by which tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Understanding these mechanisms is crucial for its application in research and industry.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects: The hydroxymethyl group in the target compound enhances solubility in polar solvents compared to the aminomethyl analog (212.29 g/mol), which is more reactive in nucleophilic coupling reactions . The carbamoyl derivative (CAS: 1523348-12-0) exhibits higher hydrogen-bonding capacity, making it suitable for enzyme inhibition applications .
Stereochemical Variations :
- The stereoisomer tert-butyl (1R,5S,6S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate shows distinct pharmacological profiles due to altered receptor binding, as seen in the anxiolytic LY354740 .
Synthetic Accessibility: The target compound is synthesized via tert-butyloxycarbonyl (Boc) protection of the bicyclic amine core, followed by hydroxymethylation under mild conditions . In contrast, the aminomethyl analog requires reductive amination or coupling with protected amines, which increases synthetic complexity .
Research Findings and Data
Stability and Reactivity
- The hydroxylmethyl group in the target compound confers moderate stability under acidic conditions (pH 4–7), whereas the aminomethyl analog requires strict anhydrous handling to prevent decomposition .
- LY354740 demonstrates exceptional metabolic stability (t₁/₂ = 4–8 hours in vivo), attributed to the rigid bicyclic core and tert-butyl protection .
Biological Activity
tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 958457-61-9, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its role in medicinal chemistry and pharmacology. The following sections summarize key findings from the literature.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. Its structural similarity to known pharmacophores suggests potential activity as an inhibitor or modulator in various biochemical processes.
1. Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in models of neurodegenerative diseases. The results indicated that it could reduce oxidative stress and inflammation in neuronal cells, thereby protecting against apoptosis .
2. Antimicrobial Activity
In vitro assays have demonstrated that this compound exhibits antimicrobial activity against a range of pathogenic bacteria and fungi. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
3. Analgesic Properties
Another study assessed the analgesic effects of this compound using animal models of pain. The findings revealed that it significantly reduced pain responses compared to control groups, indicating potential applications in pain management therapies .
Research Findings Summary Table
Q & A
Q. What are the key synthetic routes for preparing tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?
- Methodological Answer : The compound can be synthesized via intramolecular cyclopropanation of N-allyl enamine carboxylates using copper-mediated oxidative conditions. For example, copper bromide (CuBr) under aerobic conditions or CuBr₂ with PhIO₂ facilitates cyclopropanation via carbocupration of alkenes . Post-synthesis, the hydroxymethyl group can be introduced via selective oxidation or reduction steps. Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of reagents.
Q. How is the stereochemistry of this bicyclic compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. For example, related azabicyclohexane derivatives (e.g., compound 5d in ) were analyzed using triclinic crystal systems (space group P1̄) with empirical formula C₂₆H₃₅N₃O₄, revealing bond angles and spatial arrangement . Complementary techniques include NMR (¹H, ¹³C, and 2D COSY/NOESY) to verify coupling constants and nuclear Overhauser effects (NOEs) for axial/equatorial proton assignments .
Q. What are the solubility and stability guidelines for this compound?
- Methodological Answer :
- Solubility : Optimize in DMSO (10 mM stock) or ethanol, with heating to 37°C and sonication to enhance dissolution .
- Stability : Store aliquots at -80°C (6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent decomposition .
- Table : Recommended Solvents and Stability
| Solvent | Solubility (mg/mL) | Stability Conditions |
|---|---|---|
| DMSO | ~10 mM | -80°C, 6 months |
| Ethanol | ~50 mg/mL | -20°C, 1 month |
Q. How can impurities or byproducts be removed during purification?
- Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 0–50% EtOAc in hexane) . For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water (0.1% formic acid) is effective. Monitor purity via LCMS (e.g., ESI+ mode, m/z ~212.29 for the parent ion) .
Advanced Research Questions
Q. How can stereoselective functionalization of the hydroxymethyl group be achieved?
- Methodological Answer : The hydroxymethyl group can be oxidized to a ketone using Dess-Martin periodinane or Swern conditions. For reduction to a methyl group, employ NaBH₃CN in acetic acid to maintain stereochemical integrity . To introduce amides or esters, activate the hydroxyl group with mesyl chloride, followed by nucleophilic substitution (e.g., with amines or carboxylates) .
Q. What strategies enable the integration of this bicyclic scaffold into peptidomimetics or bioactive molecules?
- Methodological Answer :
- Peptidomimetics : Couple the amine derivative (e.g., tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate) with carboxylic acids using HATU/DIPEA in DMF. For example, this approach yielded BET inhibitors with IC₅₀ values <100 nM .
- Bioactive Derivatives : Introduce fluorinated cyclopropane motifs (e.g., via oxidative fluorination) to enhance metabolic stability .
Q. How do structural modifications impact the compound’s reactivity in ring-opening reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., carbonyls) on the bicyclic scaffold increase strain, facilitating ring-opening under acidic or oxidative conditions. For example, Cu-mediated oxidative ring-opening of 5-substituted derivatives yields highly substituted pyridines . Monitor reaction progress via TLC or in situ IR spectroscopy for carbonyl absorption bands.
Q. What analytical methods resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Variability : Validate assays using orthogonal techniques (e.g., SPR for binding affinity vs. cellular luciferase reporter assays).
- Metabolic Interference : Perform hepatocyte stability studies and LC-HRMS to identify active metabolites .
- Table : Key Analytical Cross-Checks
| Assay Type | Technique | Key Parameter |
|---|---|---|
| Binding Affinity | Surface Plasmon Resonance | KD (nM) |
| Cellular Activity | Luciferase Reporter | EC50 (nM) |
| Metabolic Stability | LC-HRMS | Half-life (min) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
